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molecular formula C7H6N4O B8511718 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

Cat. No. B8511718
M. Wt: 162.15 g/mol
InChI Key: BLJVITHGIPXRDS-UHFFFAOYSA-N
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Patent
US08133995B2

Procedure details

To a solution of THF (100 mL) was added 3.0 M methylmagnesium bromide in diethyl ether (14.0 mL, 41.9, mmol) cooled in an ice bath. Then 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde (0.68 g, 4.19 mmol) was added as a solution in THF (200 mL) via an addition funnel. The reaction was allowed to slowly warm to rt over the following 17 h. The reaction was carefully treated with MeOH (10 mL) followed by aq saturated NH4Cl (50 mL) and EtOAc (50 mL). The solution was transferred to a separatory funnel and the organic layer was isolated while the aqueous layer was back extracted with EtOAc (4×20 mL). The combined organic layers were collected, dried (MgSO4), filtered, and concentrated to dryness. The crude material was then purified by flash chromatography (85:15 v/v CH2Cl2-MeOH). The purified fractions were concentrated in vacuo and then dried under vacuum to afford 422 mg of the above compound (2.37 mmol, yield 56%). 1H-NMR (DMSO-d6) δ 7.72 (s, 1H), 7.59 (br s, 2H), 7.45 (dd, J=0.5 Hz, 1.7 Hz, 1H), 6.76 (dd, J=0.5 Hz, 1.7 Hz, 1H), 5.03 (d, J=4.7 Hz, 1H), 4.79 (m, 1H), 1.38 (d, J=6.5 Hz, 3H); MS [M+H]+=179.3; LCMS RT=1.04 min.
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
14 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
56%

Identifiers

REACTION_CXSMILES
C[Mg]Br.[NH2:4][C:5]1[C:10]2=[CH:11][C:12]([CH:14]=[O:15])=[CH:13][N:9]2[N:8]=[CH:7][N:6]=1.[CH3:16]O.[NH4+].[Cl-]>C(OCC)C.C1COCC1.CCOC(C)=O>[NH2:4][C:5]1[C:10]2=[CH:11][C:12]([CH:14]([OH:15])[CH3:16])=[CH:13][N:9]2[N:8]=[CH:7][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
NC1=NC=NN2C1=CC(=C2)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solution was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the organic layer was isolated while the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was back extracted with EtOAc (4×20 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was then purified by flash chromatography (85:15 v/v CH2Cl2-MeOH)
CONCENTRATION
Type
CONCENTRATION
Details
The purified fractions were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=NN2C1=CC(=C2)C(C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.37 mmol
AMOUNT: MASS 422 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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